![molecular formula C8H14O B14653961 Bicyclo[3.3.0]octan-1-ol CAS No. 52318-93-1](/img/structure/B14653961.png)
Bicyclo[3.3.0]octan-1-ol
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Overview
Description
Bicyclo[3.3.0]octan-1-ol is an organic compound with the molecular formula C₈H₁₄O. It is a bicyclic alcohol, characterized by a unique structure where two cyclohexane rings are fused together, sharing two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing Bicyclo[3.3.0]octan-1-ol involves a three-component coupling reaction of alk-4-enyl iodides with carbon monoxide and alkenes in the presence of zinc. Another approach includes the ring expansion of four-membered carbocycles using acid-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.0]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[3.3.0]octan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of Bicyclo[3.3.0]octan-1-ol largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-1-ol: Similar in structure but with a different ring fusion pattern.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and fusion.
Uniqueness
Bicyclo[3.3.0]octan-1-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.
Biological Activity
Bicyclo[3.3.0]octan-1-ol is a bicyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its distinct chemical and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological activity.
Pharmacological Activities
Research indicates that this compound and its derivatives exhibit several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Some derivatives have demonstrated anticancer effects, particularly in inhibiting tumor growth in vitro and in vivo models .
- Dipeptidyl Peptidase 4 (DPP-4) Inhibition : A series of novel Bicyclo[3.3.0]octane derivatives have been identified as effective DPP-4 inhibitors, which are significant in the management of type 2 diabetes .
The biological activity of this compound largely depends on its interaction with specific molecular targets within biological systems:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways related to glucose regulation and cancer cell proliferation .
- Receptor Modulation : It may interact with various receptors, affecting cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli .
Table 1: Summary of Biological Activities
Case Study: DPP-4 Inhibition
A study conducted on a series of Bicyclo[3.3.0]octane derivatives revealed their potential as DPP-4 inhibitors, with compounds showing significant efficacy in oral glucose tolerance tests. The findings suggest that these compounds could be developed into therapeutic agents for managing type 2 diabetes .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of this compound derivatives against a range of pathogens, including antibiotic-resistant strains. The results indicated promising antibacterial activity, warranting further exploration into their mechanism and potential clinical applications .
Properties
CAS No. |
52318-93-1 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-1-3-7(8)4-2-6-8/h7,9H,1-6H2 |
InChI Key |
LDDVZRCVQYSNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC2(C1)O |
Origin of Product |
United States |
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